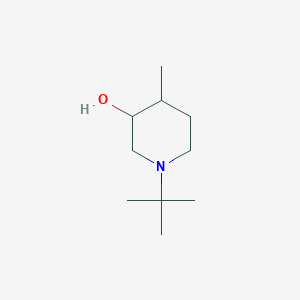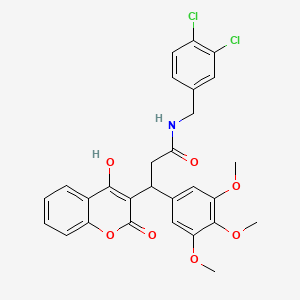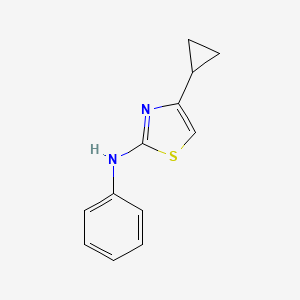![molecular formula C16H11ClN4O4S B11055347 2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11055347.png)
2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(2-{[5-(3-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated benzene ring, a pyridyl group, and an oxadiazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(2-{[5-(3-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.
Formation of the Final Compound: The final step involves coupling the synthesized intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(2-{[5-(3-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Chloro-5-[(2-{[5-(3-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2-{[5-(3-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-pyridineboronic acid: Shares the chlorinated pyridine structure but lacks the oxadiazole and sulfanyl groups.
5-Chloro-3-pyridineboronic acid: Similar pyridine structure but different functional groups.
2-Chloro-4-pyridinylboronic acid: Another chlorinated pyridine derivative with different substitution patterns.
Uniqueness
2-Chloro-5-[(2-{[5-(3-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H11ClN4O4S |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
2-chloro-5-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H11ClN4O4S/c17-12-4-3-10(6-11(12)15(23)24)19-13(22)8-26-16-21-20-14(25-16)9-2-1-5-18-7-9/h1-7H,8H2,(H,19,22)(H,23,24) |
InChI Key |
ROZDCYSXPWMSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11055269.png)
![2-methyl-1,1-dioxido-2H-thieno[2,3-e][1,2]thiazin-4-yl acetate](/img/structure/B11055271.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11055278.png)
![1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]-](/img/structure/B11055285.png)
![8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11055289.png)
![3-(2,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055293.png)
![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11055304.png)
![3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B11055307.png)


![N~3~-Allyl-1-[(4-chloroanilino)methyl]-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11055330.png)
![5-[(Diethoxyphosphoryl)amino]-1-(2-methylprop-2-EN-1-YL)-2-sulfanylidene-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidine-4,6-dione](/img/structure/B11055344.png)
![ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11055345.png)
